3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan

Beschreibung

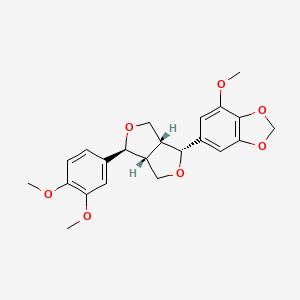

The compound 6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole (hereafter referred to as the "target compound") is a lignan derivative characterized by a central furo[3,4-c]furan core with two aromatic substituents: a 3,4-dimethoxyphenyl group and a 4-methoxy-1,3-benzodioxole moiety. The compound is commercially available under the name (+)-Epiexelsin, as noted in supplier catalogs .

Lignans and neolignans with furofuran scaffolds are known for diverse bioactivities, including anti-inflammatory and enzyme inhibitory properties .

Eigenschaften

Molekularformel |

C22H24O7 |

|---|---|

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 |

InChI-Schlüssel |

UTPBMRNHPNUBLT-YJPXFSGGSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Synthetic Strategies

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Enzymatic regioselective acetylation | Immobilized Amano Lipase PS, vinyl acetate, RT | Selective acetylation of isosorbide |

| 2 | Triflation | Trifluoromethanesulfonic anhydride, pyridine, 0 °C | Formation of triflate intermediate |

| 3 | Nucleophilic substitution | Sodium azide, mild conditions | Introduction of azido group |

| 4 | Azide reduction | Hydrogenation or Staudinger reaction | Conversion to amine |

| 5 | Photocycloaddition | Furan, Cbz-protected glycol aldehyde, UV light | Formation of bicyclic intermediate |

| 6 | Hydrogenation | H2, Pd/C catalyst | Saturation of ring system |

| 7 | Lipase-catalyzed kinetic resolution | Lipase enzyme, appropriate solvent | Enantiomeric enrichment |

| 8 | Aromatic methoxylation and benzodioxole formation | Methyl iodide, formaldehyde, acid/base catalysts | Installation of methoxy and benzodioxole groups |

| 9 | Coupling | Nucleophilic substitution or cross-coupling | Final assembly of target compound |

Research Findings and Perspectives

- The enzymatic acetylation step is crucial for regioselectivity and stereochemical integrity, with immobilized lipases providing recyclability and mild reaction conditions that preserve sensitive functional groups.

- The one-pot photocycloaddition and lipase resolution approach offer a sustainable and efficient route, leveraging renewable starting materials and minimizing purification steps.

- The stereochemical control achieved through these methods is essential, as the biological activity of such lignan derivatives is highly dependent on the configuration of the hexahydrofurofuran ring system.

- Advances in biocatalysis and photochemistry have significantly improved the accessibility of these complex molecules, enabling their exploration as potential pharmaceuticals or natural product analogs.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzodioxole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a family of furofuran lignans with variations in aromatic substituents and stereochemistry. Key analogs include:

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Substituent Position and Bioactivity: Phylligenin’s anti-inflammatory activity highlights the role of phenolic groups, whereas the target compound’s methoxy-rich structure may favor PDE4 inhibition due to enhanced lipophilicity and target binding .

Stereochemical Impact : The target’s (3S,3aR,6R,6aR) configuration contrasts with Phylligenin’s (3R,3aS,6S,6aS), which may alter protein-binding specificity .

Methoxy Group Modulation : The trimethoxy analog () could exhibit improved metabolic stability but reduced solubility compared to the target compound.

Computational Similarity and Bioactivity Profiling

Computational studies using Tanimoto and Dice similarity metrics (based on MACCS or Morgan fingerprints) enable quantitative comparisons between the target compound and known bioactive lignans . For example:

- Phylligenin likely shares high structural similarity (Tanimoto score >0.8) with the target compound due to overlapping furofuran cores and methoxy groups.

- Dimeric benzodioxole derivatives () may show lower similarity scores (<0.7) due to distinct substitution patterns.

Bioactivity clustering analyses () suggest that compounds with similar structural fingerprints often share modes of action, such as PDE4 inhibition or anti-inflammatory effects. This supports the hypothesis that the target compound may exhibit bioactivity analogous to Phylligenin but with modified potency due to substituent differences.

Biologische Aktivität

The compound 6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

This compound has the following notable chemical characteristics:

- Molecular Formula : C23H28O7

- CAS Number : 1564286-55-0

- Melting Point : 133ºC

- Boiling Point : 534.9ºC at 760 mmHg

- Density : 1.225 g/cm³

These properties suggest a stable compound with significant potential for various applications in pharmacology and biochemistry .

Antioxidant Activity

Several studies have indicated that compounds similar to this structure exhibit strong antioxidant properties. The presence of methoxy groups in the benzodioxole moiety is believed to enhance radical scavenging activity. For example, research has shown that related compounds can inhibit lipid peroxidation and reduce oxidative stress in cellular models .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds containing similar structural features have been shown to inhibit nitric oxide (NO) production in macrophages. The IC50 values for such compounds demonstrate significant efficacy in reducing inflammation markers .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. For instance, derivatives of hexahydrofurofuran have been investigated for their ability to induce apoptosis in cancer cell lines. The modulation of signaling pathways involved in cell cycle regulation and apoptosis is a key mechanism by which these compounds exert their effects .

Study on Antioxidant Activity

In a controlled study examining the antioxidant capabilities of related compounds, it was found that those with methoxy substitutions showed enhanced activity compared to non-substituted analogs. The study utilized DPPH radical scavenging assays to quantify the antioxidant potential .

Anti-inflammatory Research

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of similar compounds on LPS-induced inflammation in murine macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of polycyclic furan derivatives often involves multi-step protocols, including cycloaddition, epoxidation, or nucleophilic substitution. For analogs with similar stereochemical complexity (e.g., hexahydrofurofuran cores), pseudo three-component reactions under mild acidic or catalytic conditions (e.g., p-TsOH or Bi(OTf)₃) have achieved yields of 52–70% . Optimization may require adjusting solvent polarity (e.g., DCM vs. THF), temperature, or protecting groups for methoxy substituents to prevent undesired side reactions.

Q. How should researchers characterize the stereochemistry of the hexahydrofuro[3,4-c]furan core?

X-ray crystallography is the gold standard for confirming stereochemistry in complex fused-ring systems. For example, dibenzoate derivatives of hexahydrofuro[3,2-b]furan cores have been resolved via crystallography to assign absolute configurations (e.g., 3aR,6aR vs. 3aS,6aS) . Complementary methods include NOESY NMR to assess spatial proximity of protons and chiral HPLC for enantiomeric purity validation .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally related benzofuran derivatives require precautions against inhalation and dermal exposure. Consult safety data sheets (SDS) for analogs, which recommend using fume hoods, nitrile gloves, and emergency eye-wash stations. Immediate medical consultation is advised if exposure occurs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical impurities or solvent-dependent conformational changes. For example, sulfonated analogs of hexahydrofurofurans exhibit variable activity based on sulfonate group positioning . To address contradictions:

Q. What strategies mitigate instability of the methoxy and benzodioxole groups during long-term storage?

Methoxy and benzodioxole moieties are prone to oxidative degradation. Stability studies on similar compounds recommend:

- Storing under inert gas (argon) at −80°C in amber vials to prevent light-induced degradation .

- Adding stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w to inhibit free radical formation .

- Monitoring degradation via LC-MS every 3–6 months for ester hydrolysis or demethylation products .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions between the compound’s furan oxygen atoms and target binding pockets. For instance, substituents at the 3,4-dimethoxyphenyl group may be modified to optimize π-π stacking or hydrogen bonding with residues in enzymatic active sites . QSAR models trained on analogs’ logP and polar surface area values can further refine solubility and bioavailability predictions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.